(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
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Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the methoxy group (O-CH3) and phenyl group (a ring of 6 carbon atoms, C6H5) suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide group, along with the methoxy and phenyl groups. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi stacking .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organolithium compounds . The specific reactions that this compound might undergo would depend on the reaction conditions and the other compounds present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the nonpolar phenyl and methoxy groups could enhance its solubility in nonpolar solvents .Scientific Research Applications
Methoxychlor as a Model for Environmental Estrogens
Methoxychlor, an environmental estrogen, is structurally related to compounds such as "(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide" due to the presence of a methoxyphenyl group. Studies on methoxychlor reveal its proestrogenic activity and impact on reproductive toxicity, highlighting the importance of investigating similar compounds for potential endocrine-disrupting effects and implications for human health (Cummings, 1997).
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide's review provides insights into the pharmacodynamics and pharmacokinetics of compounds with similar functional groups, emphasizing the significance of understanding drug interactions, absorption, and metabolic pathways for clinical applications (Pinder et al., 2012).
Osthole: Bioactivities and Pharmacological Potential
Osthole's review, a natural product with a methoxyphenyl moiety, sheds light on its diverse pharmacological actions, including neuroprotective and immunomodulatory effects. Such studies guide the exploration of related compounds for their potential as multitarget alternative medicines (Zhang et al., 2015).
2-Methoxyestradiol and Cancer Inhibition
Investigations into 2-methoxyestradiol, a compound with a methoxy group similar to the one , reveal its antitumorigenic and antiangiogenic effects, underscoring the relevance of methoxy-containing compounds in cancer research (Zhu & Conney, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]-N-phenylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)17(18(22)20-15-6-4-3-5-7-15)12-19-14-8-10-16(23-2)11-9-14/h3-12,21H,1-2H3,(H,20,22)/b17-13-,19-12? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXDGPTERACSM-LCAORJSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)OC)C(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C=NC1=CC=C(C=C1)OC)/C(=O)NC2=CC=CC=C2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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